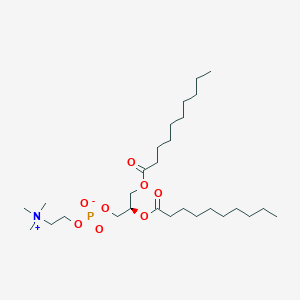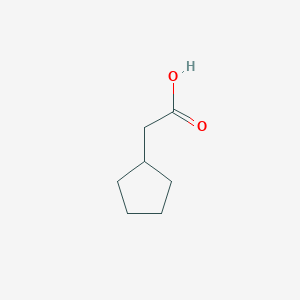
Cyclopentylacetic acid
概要
説明
Cyclopentylacetic acid is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a melting point of 12-14°C and a boiling point of 133-134°C at 23 mmHg
準備方法
Cyclopentylacetic acid can be synthesized through multiple routes. One common method involves the reaction of bromocyclopropane with diethyl malonate to form diethyl cyclopentylmalonate, which is then hydrolyzed and decarboxylated to yield this compound . This method involves the following steps:
Reaction of bromocyclopropane with diethyl malonate: This step forms diethyl cyclopentylmalonate.
Hydrolysis and decarboxylation: The intermediate product is then hydrolyzed and decarboxylated to produce this compound.
化学反応の分析
Cyclopentylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction reactions can convert it into cyclopentylmethanol.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Cyclopentylacetic acid has several applications in scientific research:
Biology: It has been used in studies examining the butylation efficiency of free carboxylic acids.
Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism of action of cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. For instance, cyclopentylamine, a derivative of this compound, acts as a vasoconstrictor by releasing neurotransmitters like norepinephrine, epinephrine, and dopamine . This interaction affects the vascular system and neurotransmission pathways.
類似化合物との比較
Cyclopentylacetic acid can be compared with other similar compounds, such as:
- Cyclohexanecarboxylic acid
- Cyclopentanecarboxylic acid
- Cyclohexaneacetic acid
- Cyclopropanecarboxylic acid
- Cyclobutanecarboxylic acid
These compounds share structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific molecular structure and the types of reactions it undergoes, making it valuable in various chemical synthesis processes .
特性
IUPAC Name |
2-cyclopentylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAIVPPUIZFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149976 | |
| Record name | Cyclopentylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-00-8 | |
| Record name | Cyclopentaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS4SYX272J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclopentylacetic acid interact with its target, Mycobacterium tuberculosis Dethiobiotin Synthetase (MtDTBS), and what are the downstream effects?
A1: this compound binds to the 7,8-diaminopelargonic acid (DAPA) pocket of MtDTBS [, ]. This interaction inhibits the enzyme's activity, disrupting the biosynthesis of biotin in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis [, ]. This inhibition makes MtDTBS a promising target for developing new antituberculosis agents [, ].
Q2: Can you elaborate on the structural features of this compound and its derivatives that influence their binding affinity to MtDTBS?
A2: Research suggests that incorporating an acidic group, like a carboxylic acid, at the para-position of an aromatic ring attached to this compound can significantly enhance its binding affinity to MtDTBS []. For instance, adding a tetrazole group to this position led to a compound with nanomolar binding affinity, highlighting the importance of this structural modification for potent MtDTBS inhibition [].
Q3: Apart from its potential as an antituberculosis agent, are there other applications for this compound?
A3: this compound has shown promise as a coadsorbent in dye-sensitized solar cells []. When used alongside dyes like D908 on titanium dioxide (TiO2) surfaces, it can improve both photocurrent and photovoltage []. This enhancement is attributed to the suppression of excited electron quenching and reduced recombination between electrons and ions on the TiO2 surface [].
Q4: What are the key structural characteristics of this compound?
A4: this compound is an organic compound consisting of a cyclopentane ring with an acetic acid substituent. While specific spectroscopic data wasn't provided in the provided research, such information can be obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Q5: What is known about the synthesis of specific isomers of this compound?
A5: Researchers have successfully synthesized specific stereoisomers of dicarboxythis compound, specifically the t-2, t-3, r-1-isomer []. This synthesis involved a multi-step process starting from (1RS, 5SR, 6SR)-6-ethoxycarbonylmethyl-3-oxabicyclo[3.3.0]octan-7-one []. Accessing specific isomers is crucial for understanding their individual biological activities and potential applications.
Q6: Are there any known instances of this compound derivatives forming unexpectedly during chemical reactions?
A6: Yes, a research study highlighted an instance where a presumed this compound derivative unexpectedly formed during a crystallography experiment []. The intended compound, a lactone, hydrolyzed under the experimental conditions and underwent further ring-opening, leading to the formation of this compound []. This finding emphasizes the importance of carefully considering the chemical stability of compounds under various experimental conditions.
Q7: Has this compound been investigated for its use in prostaglandin synthesis?
A7: While not directly used in prostaglandin synthesis, substituted cyclopentylacetic acids are crucial building blocks in synthesizing prostaglandins and their intermediates []. Techniques like ozonolysis and specific oxidation reactions can be employed to prepare these substituted cyclopentylacetic acids from suitable olefin starting materials [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


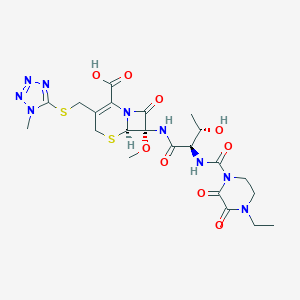
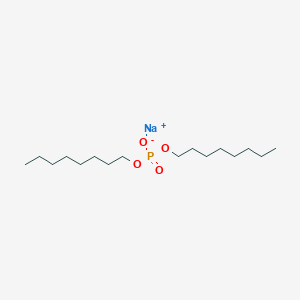
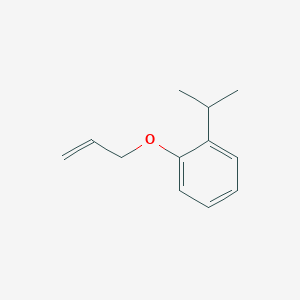
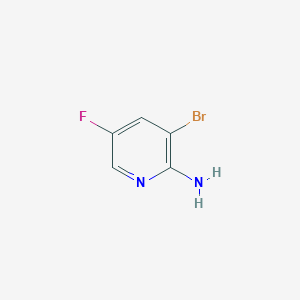

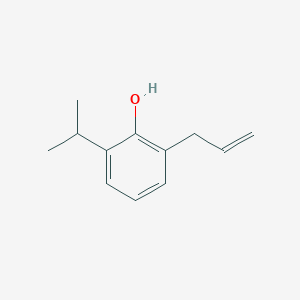
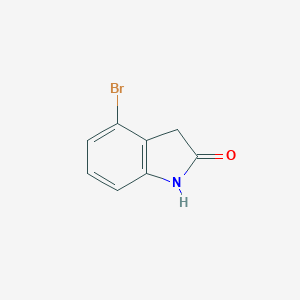
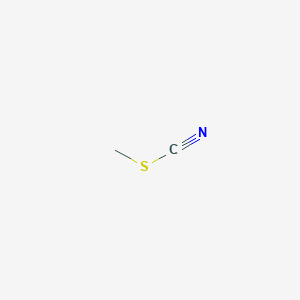
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)
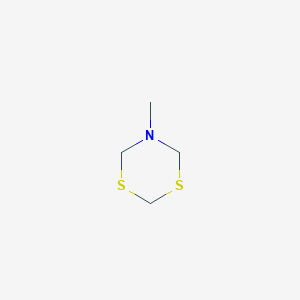
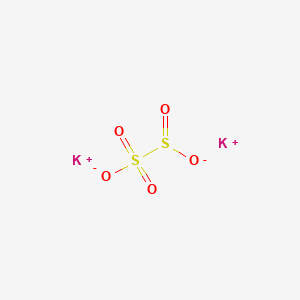
![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)

